molecular formula C18H15N3O2S3 B2643471 4-ethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide CAS No. 477503-45-0

4-ethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide

Cat. No.: B2643471
CAS No.: 477503-45-0
M. Wt: 401.52
InChI Key: INGZHNPUTFYFHO-UHFFFAOYSA-N
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Description

4-ethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a heterocyclic benzamide derivative featuring a complex tricyclic core. Key structural attributes include:

  • Tricyclic framework: A fused 7.3.0.0²,⁶ ring system with nitrogen (5,10-diaza) and sulfur (3,12-dithia) atoms.
  • Substituents: A 4-ethoxybenzamide group and a methylsulfanyl moiety at position 11.
  • Synthesis: Likely derived from multistep reactions involving hydrazinecarbothioamides and triazole intermediates, as seen in analogous compounds (e.g., cyclization of thioamide precursors under basic conditions) .
  • Characterization: Confirmed via spectral methods (IR, NMR, MS) and crystallography (if available). IR bands for C=S (~1250 cm⁻¹) and C=O (~1680 cm⁻¹) align with related benzamide-thioamide hybrids .

Properties

IUPAC Name

4-ethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S3/c1-3-23-11-6-4-10(5-7-11)16(22)21-17-19-12-8-9-13-15(14(12)25-17)26-18(20-13)24-2/h4-9H,3H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGZHNPUTFYFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the cyclization of appropriate precursors under specific conditions to form the tricyclic core.

    Introduction of functional groups: Functional groups such as ethoxy, methylsulfanyl, and dithia are introduced through various chemical reactions, including substitution and addition reactions.

    Final coupling: The final step involves coupling the synthesized intermediate with benzamide under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scaling up the process to industrial levels.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and methylsulfanyl groups, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

4-ethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share core motifs (benzamide, sulfur/nitrogen-rich heterocycles) and are compared using 2D/3D similarity metrics (Tanimoto coefficient, Shape/Feature similarity):

Compound Name / ID Core Structure Key Substituents Similarity Metrics (vs. Target) Bioactivity (if known)
N-(2,4-difluorophenyl)-... () Benzamide 2,4-difluorophenyl, sulfonyl groups 2D Tanimoto: 0.65–0.72 Pesticide (etobenzanid)
I-6473 () Ethyl benzoate 3-methylisoxazolyl phenethoxy 3D ComboT: 0.81 (ST ≥0.8, CT ≥0.5) Not reported
Compound from Hexaazatricyclo[7.3.0.0²,⁶] 4-methoxyphenyl, phenyl Shape similarity (ST): 0.85 Not reported
(E)-4-((2,4-dioxothiazolidin-5-ylidene)... () Benzamide-thiazolidinedione hybrid Dioxothiazolidinyl, phenyl Feature similarity (CT): 0.62 Antidiabetic (inferred)

Key Findings from Comparative Studies

2D vs. 3D Similarity
  • Tanimoto coefficients (2D fingerprints) highlight shared functional groups (e.g., benzamide, sulfur atoms) but may overlook stereoelectronic effects .
  • 3D metrics (Shape/Feature similarity) better capture conformational and pharmacophoric alignment. For example, the tricyclic compound in shows high ST (0.85) due to its analogous fused-ring geometry .
  • Neighboring Pairs Index (NPI) : The target compound’s 3D ComboT score (≥1.3) suggests a low probability of random similarity (1/43,825) compared to 2D (1/9,000), emphasizing the importance of conformational analysis .
Functional Group Impact
  • Methylsulfanyl vs.
  • Triazole vs. Thiazolidinedione : The target’s diazatricyclic core differs from thiazolidinedione hybrids () in electronic profile, affecting binding to enzymatic targets (e.g., kinases vs. PPARγ) .
Spectral and Crystallographic Data
  • IR/NMR : The absence of νC=O (~1680 cm⁻¹) in triazole derivatives () contrasts with the target’s preserved benzamide carbonyl, confirming structural divergence .
  • Crystallography : Mean C–C bond lengths (0.005 Å in ) provide benchmarks for validating the target’s X-ray data (if available) .

Research Implications and Limitations

  • QSAR/Pesticide Activity : Structural alerts from suggest the target may share pesticidal properties with N-(2,4-difluorophenyl)benzamides, but experimental validation is needed .
  • Limitations : Current comparisons rely on computational metrics; bioassay data (e.g., IC₅₀, binding affinities) are scarce for most analogues.

Biological Activity

Overview of the Compound

Chemical Structure and Properties:

  • The compound features a complex bicyclic structure with multiple sulfur and nitrogen atoms, which may contribute to its biological activity.
  • Its unique structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. The presence of sulfur and nitrogen can enhance the interaction with microbial enzymes or membranes.

Anticancer Properties

Compounds containing benzamide moieties have been studied for their anticancer potential. They may act by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in malignant cells.

Enzyme Inhibition

The compound may exhibit inhibitory effects on certain enzymes, particularly those involved in metabolic pathways or signal transduction. This is common among benzamide derivatives.

Neuroprotective Effects

Some studies suggest that related compounds may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

In Vitro Studies

  • In vitro assays have shown that similar compounds can inhibit bacterial growth at varying concentrations, indicating potential use as antimicrobial agents.
  • Anticancer assays revealed cytotoxic effects against various cancer cell lines, with IC50 values suggesting effective concentrations for further development.

In Vivo Studies

  • Animal models have been used to evaluate the pharmacokinetics and therapeutic efficacy of related compounds. Results indicated significant tumor reduction in treated groups compared to controls.

Mechanistic Studies

  • Mechanistic studies often focus on understanding how these compounds interact at the molecular level, including binding affinities to target proteins and subsequent biological responses.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity in cancer cell lines
Enzyme InhibitionInhibition of metabolic enzymes
NeuroprotectiveReduction of oxidative stress

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